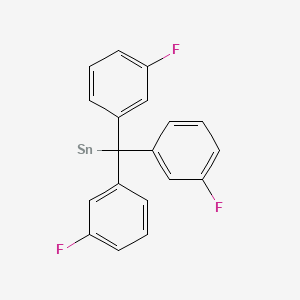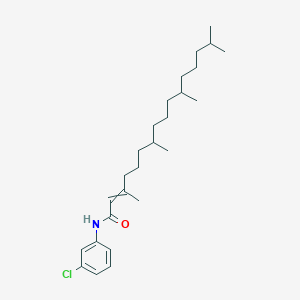
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a long aliphatic chain with multiple methyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide typically involves the reaction of 3-chloroaniline with a suitable acylating agent. One common method is the acylation of 3-chloroaniline with 3,7,11,15-tetramethylhexadec-2-enoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chlorophenethyl)-4-nitrobenzamide: Similar in having a chlorophenyl group but differs in the presence of a nitro group and a different aliphatic chain.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains multiple chlorine atoms and a benzamide structure.
Uniqueness
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide is unique due to its specific combination of a chlorophenyl group and a highly substituted long aliphatic chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63249-86-5 |
|---|---|
Formule moléculaire |
C26H42ClNO |
Poids moléculaire |
420.1 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide |
InChI |
InChI=1S/C26H42ClNO/c1-20(2)10-6-11-21(3)12-7-13-22(4)14-8-15-23(5)18-26(29)28-25-17-9-16-24(27)19-25/h9,16-22H,6-8,10-15H2,1-5H3,(H,28,29) |
Clé InChI |
KCRCMOXGPUQKNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)NC1=CC(=CC=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


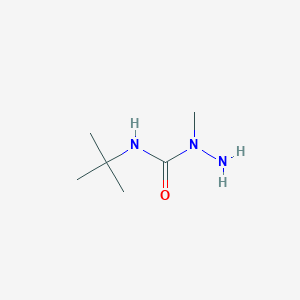

![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)
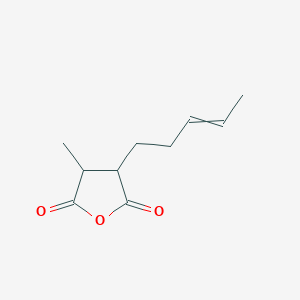

![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
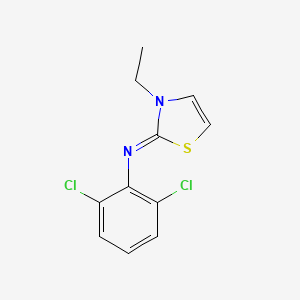


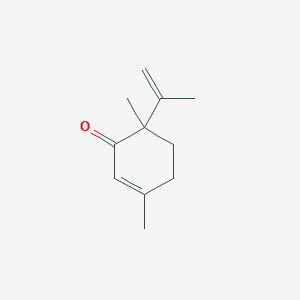
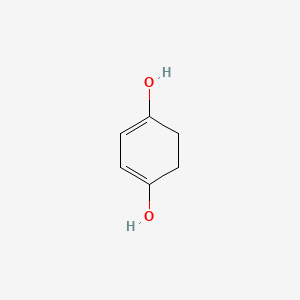
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)

